Titanium oleate

Tribology Lubricant additives Antiwear performance

Titanium oleate [CAS 526183-62-0] is a titanium(IV) carboxylate coordination compound with the molecular formula C₇₂H₁₃₂O₈Ti (molecular weight 1173.7 g/mol), formed by the reaction of titanium precursors with oleic acid. The compound features a central titanium atom coordinated by four mono-unsaturated C18 oleate ligands, imparting high solubility in mineral oils and organic solvents such as alcohols, ethers, and hydrocarbons.

Molecular Formula C72H132O8Ti
Molecular Weight 1173.7 g/mol
CAS No. 526183-62-0
Cat. No. B15186040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTitanium oleate
CAS526183-62-0
Molecular FormulaC72H132O8Ti
Molecular Weight1173.7 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Ti+4]
InChIInChI=1S/4C18H34O2.Ti/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h4*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;;;+4/p-4/b4*10-9-;
InChIKeyWGOMEMWEJIKLSU-UJUIXPSJSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Titanium Oleate (CAS 526183-62-0) for Industrial Lubricant, Coating, and Nanopowder Applications — A Procurement-Focused Compound Profile


Titanium oleate [CAS 526183-62-0] is a titanium(IV) carboxylate coordination compound with the molecular formula C₇₂H₁₃₂O₈Ti (molecular weight 1173.7 g/mol), formed by the reaction of titanium precursors with oleic acid . The compound features a central titanium atom coordinated by four mono-unsaturated C18 oleate ligands, imparting high solubility in mineral oils and organic solvents such as alcohols, ethers, and hydrocarbons [1]. Industrially, titanium oleate is primarily deployed as a sulfur- and phosphorus-free triboadditive in lubricants, a high-temperature coating binder, and an oxidation-resistant nanocoatings precursor [2]. Unlike titanium alkoxides (e.g., titanium isopropoxide) which are highly moisture-sensitive, and unlike fully saturated titanium carboxylates (e.g., titanium stearate) which exhibit different chain-packing behavior, titanium oleate occupies a distinct performance niche defined by the mono-unsaturation in each C18 chain, yielding differentiated solubility, thermal stability, and tribofilm formation characteristics [3].

Why Titanium Oleate Cannot Be Generically Substituted by Other Titanium Carboxylates or Organometallic Antiwear Additives — Evidence from Tribological and Thermal Studies


Titanium carboxylates are not functionally interchangeable despite sharing the titanium(IV) center. Two critical structural variables govern performance: (i) carboxylate chain length and saturation, and (ii) the resulting solubility and thermal decomposition pathway. The mono-unsaturated oleate chain (C18:1, cis-Δ9) introduces a kink in the hydrocarbon tail that differentiates titanium oleate from saturated analogs such as titanium stearate (C18:0) — directly affecting oil solubility, chain-packing density in tribofilms, and thermal degradation kinetics [1]. Comparative tribological studies have shown that titanium oleate and its closest structural relative, titanium 2-ethylhexanoate, were deliberately co-studied precisely because their performance differences are non-trivial and application-dependent [2]. Furthermore, titanium oleate's complete absence of sulfur and phosphorus distinguishes it categorically from the incumbent antiwear additive ZDDP (zinc dialkyldithiophosphate), which contains ~7–10 wt% phosphorus and ~14–20 wt% sulfur and faces tightening regulatory restrictions under low-SAPS lubricant specifications [3]. Simple replacement of titanium oleate by another titanium carboxylate, a titanium alkoxide, or a conventional ZDDP package without reformulation risks loss of the specific tribological, thermal, and environmental performance attributes documented below.

Quantitative Comparative Evidence for Titanium Oleate (CAS 526183-62-0) Versus Closest Analogs, Alternatives, and Baselines


Antiwear Performance: Wear Scar Diameter Reduction in White Oil — Titanium Oleate vs. Unadditized White Oil Baseline

In a comparative antiwear study, titanium oleate dissolved in white oil was evaluated on a ChS-hMT-1 tribometer (four-ball configuration). The wear scar diameter (WSD) decreased by 38–49% relative to neat white oil, establishing the compound's antiwear efficacy under boundary lubrication conditions [1]. This result was reported alongside titanium 2-ethylhexanoate; both titanium carboxylates exhibited comparable antiwear effectiveness in this test system, confirming that the carboxylate ligand class (rather than a specific chain architecture) drives the primary antiwear benefit over the unadditized baseline. However, the same study noted differences between these two compounds in friction coefficient behavior at elevated sliding velocities, highlighting that antiwear and antifriction performance are not co-optimized identically across titanium carboxylate variants [2].

Tribology Lubricant additives Antiwear performance

Friction Modifier Efficacy: Wear Reduction in Mineral vs. Synthetic Base Oils — Titanium Tetraoleate Head-to-Head Oil-Type Comparison

Titanium tetraoleate was evaluated as a friction modifier in two chemically distinct base oils at identical treat rates using a four-ball machine. At a modifier concentration of 1 wt%, titanium tetraoleate delivered approximately 15% wear reduction in mineral motor oil SAE 30, compared to approximately 10% wear reduction in synthetic motor oil SAE 5W40 under identical test conditions [1]. The ~1.5× greater efficacy in mineral oil versus synthetic oil is attributed to differences in base oil polarity, solvation of the titanium carboxylate, and tribofilm formation kinetics. This result provides a directly quantified basis for selecting the base oil when formulating titanium oleate as a friction modifier.

Tribology Friction modification Base oil compatibility

High-Temperature Coating Thermal Resistance: Titanium Oleate–Aluminum Pigment Coatings Withstand 800°C Without Film Failure

High-temperature coatings formulated from titanium oleate as binder and aluminum pigment were prepared and evaluated for heat resistance. The coatings sustained temperatures up to 800°C without any damage to the film, exhibiting no loss of polymer component, and maintained adhesion, scratch hardness, and a bright, lustrous, smooth finish after exposure [1]. For context, conventional organic binders (alkyds, epoxies, polyurethanes) typically undergo catastrophic degradation between 200°C and 500°C, while silicone-based high-temperature coatings generally operate up to 600–650°C. The 800°C threshold positions titanium oleate-based coatings in a performance band achievable otherwise only by ceramic or fully inorganic coating systems [2].

High-temperature coatings Thermal resistance Protective films

Antioxidant Synergy with DODPA: Titanium Organic Titanate (TAE) Extends PAO Oxidation Induction Time by >6-Fold vs. DODPA Alone

Three sulfur- and phosphorus-free organic titanates (TAE) synthesized from oleic acid and titanium tetraisopropoxide were evaluated for thermal oxidative stability in PAO base oil by differential scanning calorimetry (DSC) and rotating bomb oxidation test (RBOT). TAE alone showed no intrinsic antioxidant activity. However, when combined at 0.25 wt% TAE with 0.75 wt% DODPA (p,p′-dioctyldiphenylamine), the formulation increased the oxidation induction time (OIT) by more than 6-fold and raised the initial oxidation temperature by +18.6°C compared to a PAO sample containing 1 wt% DODPA alone [1]. This synergy is mechanistically significant: the titanium center is proposed to catalytically regenerate the DODPA radical scavenger, sustaining antioxidant capacity far beyond the stoichiometric limit of DODPA alone.

Oxidative stability Antioxidant synergy Polyalphaolefin (PAO) lubricants

Nanopowder Oxidation Resistance: Titanium Oleate-Coated Ti Nanoparticles Remain Unoxidized After 1 Month in Ambient Air

Titanium nanopowders were synthesized by pulsed wire discharge (PWD) in helium gas with oleic acid vapor/mist, yielding particles coated in situ with a titanium oleate layer. Crucially, these titanium oleate-coated particles showed no detectable oxidation after storage for 1 month at room temperature in ambient air [1]. By contrast, unprotected titanium nanopowders (uncoated or produced by conventional gas-phase methods) are pyrophoric and oxidize within seconds to minutes upon air exposure. Comparative studies of TiO₂ nanoparticle surface treatments further confirm that oleic acid treatment provides distinct dispersion and surface-protection characteristics compared to stearic acid treatment, with oleic acid imparting better initial dispersibility while stearic acid yields superior post-UV stability [2].

Nanopowder passivation Oxidation resistance Pulsed wire discharge

Sulfur- and Phosphorus-Free Composition: Titanium Oleate Enables Low-SAPS Lubricant Formulations vs. ZDDP-Containing Oils

Titanium oleate (C₇₂H₁₃₂O₈Ti) contains zero sulfur and zero phosphorus by elemental composition . This represents a categorical differentiation from the industry-standard antiwear additive ZDDP, which contains phosphorus at 7.0–10.0 wt% and sulfur at 14.0–20.0 wt% depending on the specific alkyl substitution [1]. The environmental and regulatory significance: ZDDP-derived phosphorus poisons automotive catalytic converters, and sulfated ash from ZDDP contributes to diesel particulate filter (DPF) clogging — both driving the adoption of low-SAPS (Sulfated Ash, Phosphorus, Sulfur) lubricant specifications such as ACEA C-series and ILSAC GF-6. Titanium oleate, as a sulfur- and phosphorus-free alternative, meets these low-SAPS requirements inherently, while the NIST/Afton Chemical studies demonstrated that organic titanium compounds can provide superior wear resistance when added to fully formulated engine oils, enabling partial or complete ZDDP replacement [2].

Low-SAPS lubricants Environmental compliance Antiwear additive substitution

Validated Application Scenarios for Titanium Oleate (CAS 526183-62-0) Based on Quantitative Comparative Evidence


Low-SAPS Passenger Car and Heavy-Duty Diesel Engine Oil Formulations Requiring ZDDP Reduction

Lubricant formulators targeting ACEA C3/C5, ILSAC GF-6, or manufacturer-specific low-SAPS specifications can deploy titanium oleate as a sulfur- and phosphorus-free antiwear additive to partially or fully replace ZDDP. Evidence: Titanium oleate delivers 38–49% wear scar diameter reduction in white oil [1] and its zero-S/zero-P composition inherently satisfies the SAP limits that ZDDP (7–10% P, 14–20% S) cannot meet without supplementary additives. NIST/Afton studies confirm that organic titanium compounds can provide superior wear resistance in fully formulated engine oils, enabling reduced ZDDP usage while maintaining antiwear performance [2]. Recommended loading: 0.25–1.0 wt% titanium oleate, with optimization of synergistic antioxidants such as DODPA for enhanced oxidative stability [3].

High-Temperature Protective Coatings for Exhaust Systems, Furnace Linings, and Aerospace Components (>650°C Service)

Where silicone-based high-temperature coatings reach their thermal ceiling at ~600–650°C, titanium oleate–aluminum pigment coatings have demonstrated sustained integrity at 800°C with no film damage, no polymer loss, and maintained adhesion and scratch hardness [4]. This 150–200°C advantage over silicone systems makes titanium oleate-based coatings a procurement priority for applications involving direct flame impingement, jet engine exhaust components, industrial furnace linings, and refinery equipment operating in the 650–800°C range. The coating is prepared by reacting oleic acid with TiO₂ at 230°C without catalyst, yielding a processable, sprayable formulation [4].

Titanium Nanopowder Passivation for Safe Ambient Handling and Extended Shelf-Life in Powder Metallurgy and Additive Manufacturing

Titanium nanopowder producers and downstream users in powder metallurgy, metal injection molding (MIM), and additive manufacturing require passivated powders that can be handled safely in ambient air. Titanium oleate-coated Ti nanoparticles produced by pulsed wire discharge demonstrated zero detectable oxidation after 1 month of ambient-air storage at room temperature [5]. This compares to uncoated Ti nanopowders, which are pyrophoric and oxidize in seconds to minutes. The oleate coating also provides distinct dispersibility advantages in non-polar solvents compared to stearic acid coatings, enabling better initial particle dispersion in organic matrices [6]. This scenario is directly transferable to industrial-scale Ti powder production and safe-handling protocols.

Friction Modifier Packages for Mineral-Oil-Based Industrial Gear Oils and Hydraulic Fluids

Where procurement specifications demand friction modification in mineral-oil-based lubricants, titanium oleate delivers a quantified 1.5× greater wear reduction in mineral SAE 30 (~15%) compared to synthetic SAE 5W40 (~10%) at identical 1 wt% treat rate [7]. This differential makes titanium oleate an economically favorable friction modifier choice for mineral-oil-based industrial gear oils, circulating oils, and hydraulic fluids where the base oil is predominantly Group I/II mineral oil. The treat-rate optimization (best results at 1%) provides a clear procurement specification parameter for cost-performance calculations.

Technical Documentation Hub

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